molecular formula C4H8BrNO2 B12815080 2-(2-Bromoethoxy)acetamide

2-(2-Bromoethoxy)acetamide

Cat. No.: B12815080
M. Wt: 182.02 g/mol
InChI Key: DWIZFMXWGXRMEQ-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)acetamide is an organic compound with the molecular formula C4H8BrNO2 It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 2-(2-bromoethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)acetamide typically involves the reaction of 2-bromoethanol with acetamide in the presence of a base. The reaction proceeds through the formation of an intermediate 2-(2-bromoethoxy)ethanol, which then reacts with acetamide to form the final product. The reaction conditions often include the use of solvents such as ethanol or chloroform and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the product’s purity. Techniques such as distillation and recrystallization are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are common.

Major Products Formed

Scientific Research Applications

2-(2-Bromoethoxy)acetamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)acetamide involves its interaction with biological molecules through its reactive bromine atom. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, depending on the specific biological target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethoxy)acetamide is unique due to its specific structure, which combines the reactivity of the bromine atom with the functional versatility of the acetamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C4H8BrNO2

Molecular Weight

182.02 g/mol

IUPAC Name

2-(2-bromoethoxy)acetamide

InChI

InChI=1S/C4H8BrNO2/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7)

InChI Key

DWIZFMXWGXRMEQ-UHFFFAOYSA-N

Canonical SMILES

C(CBr)OCC(=O)N

Origin of Product

United States

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